Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-
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Overview
Description
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- is a complex peptide compound composed of multiple amino acids. It is known for its intricate structure and potential applications in various scientific fields. This compound is characterized by its unique sequence of amino acids, which include glycine, L-threonine, L-serine, L-valine, and others. The molecular formula of this compound is C23H41N7O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Scientific Research Applications
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, glycine residues can interact with glycine receptors in the central nervous system, modulating neurotransmission . Additionally, threonine and serine residues can be phosphorylated, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar sequence but different amino acid composition.
Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl-: A lipopeptide with distinct structural features.
Uniqueness
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, threonine, serine, and valine residues allows for diverse interactions and applications in various fields.
Properties
CAS No. |
632331-08-9 |
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Molecular Formula |
C23H41N7O10 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O10/c1-10(2)18(22(39)26-7-15(34)30-19(11(3)4)23(40)27-8-16(35)36)29-14(33)6-25-20(37)13(9-31)28-21(38)17(24)12(5)32/h10-13,17-19,31-32H,6-9,24H2,1-5H3,(H,25,37)(H,26,39)(H,27,40)(H,28,38)(H,29,33)(H,30,34)(H,35,36)/t12-,13+,17+,18+,19+/m1/s1 |
InChI Key |
IZCFGNYIYGYSPJ-UOESKWBISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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